benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate
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Overview
Description
Benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, a furan ring, and a leucinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Enoyl Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with furan-2-carboxylic acid in the presence of a base to form the enoyl intermediate.
Amidation Reaction: The enoyl intermediate is then reacted with leucine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base like sodium hydride (NaH) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The enoyl group can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, oxygen with a catalyst.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced enoyl derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural complexity.
Protein Binding: Investigated for its ability to bind to proteins, affecting their function.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Material Science:
Mechanism of Action
The mechanism of action of benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The furan ring and chlorophenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-{(2Z)-3-(4-fluorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate: Similar structure but with a fluorine atom instead of chlorine.
Benzyl N-{(2Z)-3-(4-bromophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate imparts unique electronic properties, affecting its reactivity and binding characteristics. This makes it distinct from its fluorine and bromine analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C27H27ClN2O5 |
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Molecular Weight |
495.0 g/mol |
IUPAC Name |
benzyl 2-[[(Z)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H27ClN2O5/c1-18(2)15-23(27(33)35-17-20-7-4-3-5-8-20)30-25(31)22(16-19-10-12-21(28)13-11-19)29-26(32)24-9-6-14-34-24/h3-14,16,18,23H,15,17H2,1-2H3,(H,29,32)(H,30,31)/b22-16- |
InChI Key |
JWLBYCBWWKCIAV-JWGURIENSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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